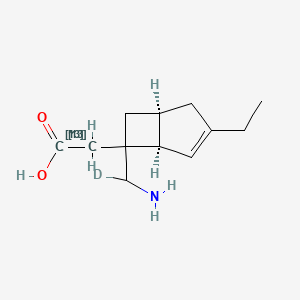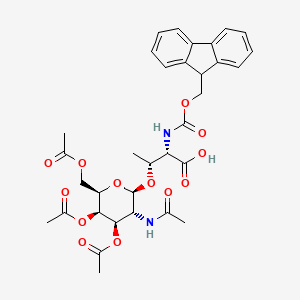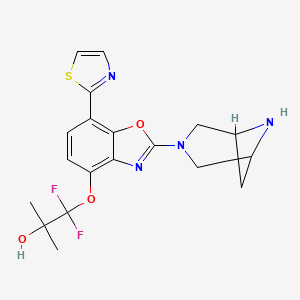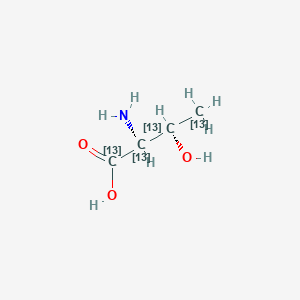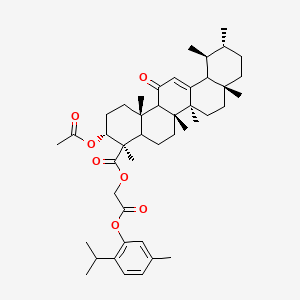
Anti-inflammatory agent 61
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-inflammatory agent 61 is a potent compound known for its ability to diminish tumor necrosis factor-alpha expression in lipopolysaccharide-induced inflammation within RAW 264.7 cells . This compound has garnered significant attention due to its potential therapeutic applications in treating various inflammatory conditions.
Vorbereitungsmethoden
The synthesis of Anti-inflammatory agent 61 involves several steps. One common synthetic route includes the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis . This method yields numerous 4,5-disubstituted pyrimidine analogs in a single step. Industrial production methods often involve optimizing these reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Anti-inflammatory agent 61 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often occurs in the presence of nucleophiles or electrophiles, depending on the specific substitution reaction. The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory agent 61 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of pyrimidine derivatives.
Biology: The compound is employed in research to understand the molecular mechanisms of inflammation and to develop new anti-inflammatory drugs.
Medicine: this compound is investigated for its potential therapeutic effects in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Wirkmechanismus
The mechanism of action of Anti-inflammatory agent 61 involves the inhibition of key inflammatory mediators. The compound diminishes tumor necrosis factor-alpha expression, which plays a crucial role in the inflammatory response . Additionally, it inhibits the activity of nuclear factor kappa B, a transcription factor that regulates the expression of various inflammatory genes . These actions result in the suppression of inflammation and the alleviation of symptoms associated with inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
Anti-inflammatory agent 61 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include:
Diclofenac sodium: A nonsteroidal anti-inflammatory drug that inhibits cyclooxygenase enzymes.
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Pyrazolyl structural analogs: These compounds exhibit anti-inflammatory potential and are structurally related to this compound. This compound stands out due to its potent inhibition of tumor necrosis factor-alpha and its specific action on nuclear factor kappa B.
Eigenschaften
Molekularformel |
C44H62O7 |
|---|---|
Molekulargewicht |
703.0 g/mol |
IUPAC-Name |
[2-(5-methyl-2-propan-2-ylphenoxy)-2-oxoethyl] (3R,4R,6aR,6bS,8aR,11R,12S,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylate |
InChI |
InChI=1S/C44H62O7/c1-25(2)30-13-12-26(3)22-33(30)51-36(47)24-49-39(48)44(11)34-15-19-43(10)38(41(34,8)18-16-35(44)50-29(6)45)32(46)23-31-37-28(5)27(4)14-17-40(37,7)20-21-42(31,43)9/h12-13,22-23,25,27-28,34-35,37-38H,14-21,24H2,1-11H3/t27-,28+,34?,35-,37?,38?,40-,41+,42-,43-,44-/m1/s1 |
InChI-Schlüssel |
REIYQAJXZCLLHU-CZIYDYKRSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CC[C@H]([C@]5(C)C(=O)OCC(=O)OC6=C(C=CC(=C6)C)C(C)C)OC(=O)C)C)C)C2[C@H]1C)C)C |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)OCC(=O)OC6=C(C=CC(=C6)C)C(C)C)OC(=O)C)C)C)C2C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate](/img/structure/B15138730.png)
![(2R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15138733.png)
![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)

![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)
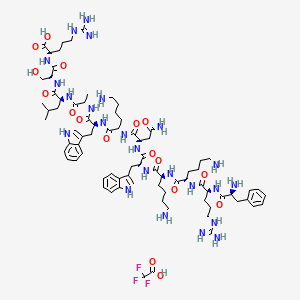
![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
